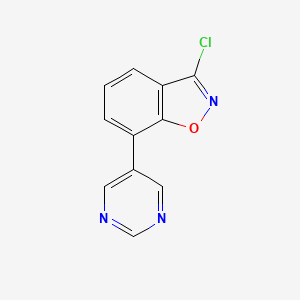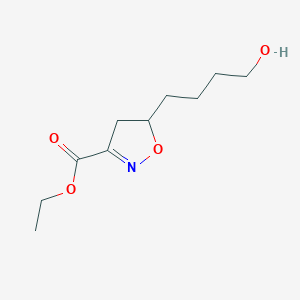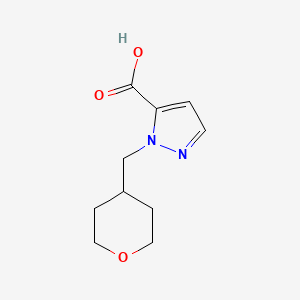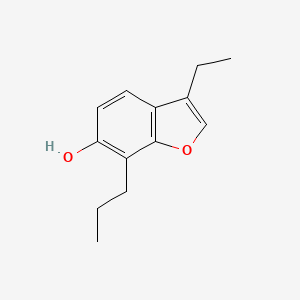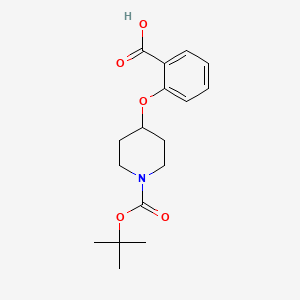![molecular formula C12H13BrO2 B15355325 1-[4-bromo-3-(cyclopropylmethoxy)phenyl]Ethanone](/img/structure/B15355325.png)
1-[4-bromo-3-(cyclopropylmethoxy)phenyl]Ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-bromo-3-(cyclopropylmethoxy)phenyl]Ethanone is a chemical compound characterized by its bromine and cyclopropylmethoxy groups attached to a phenyl ring, which is further connected to an ethanone moiety
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis of this compound often begins with the bromination of 1-(3-(cyclopropylmethoxy)phenyl)ethanone using bromine in the presence of a suitable catalyst, such as iron(III) bromide.
Cyclopropylmethoxy Group Introduction: The cyclopropylmethoxy group can be introduced via a nucleophilic substitution reaction, where cyclopropylmethanol reacts with 4-bromophenol under basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and cyclopropylmethoxy group introduction reactions. These processes are optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 1-[4-hydroxy-3-(cyclopropylmethoxy)phenyl]ethanone.
Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions often use strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: this compound can be oxidized to 1-[4-bromo-3-(cyclopropylmethoxy)phenyl]ethanoic acid.
Reduction: Reduction can yield 1-[4-hydroxy-3-(cyclopropylmethoxy)phenyl]ethanone.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of brominated compounds with biological systems.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism by which 1-[4-bromo-3-(cyclopropylmethoxy)phenyl]Ethanone exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparaison Avec Des Composés Similaires
1-Bromo-3-(cyclopropylmethoxy)benzene: Similar in structure but lacks the ethanone group.
1-Bromo-4-(cyclopropylmethoxy)benzene: Similar but with a different position of the bromine atom.
1-(3-(Cyclopropylmethoxy)phenyl)ethanone: Lacks the bromine atom.
These compounds share structural similarities but differ in functional groups and positions, leading to variations in their chemical properties and applications.
Propriétés
Formule moléculaire |
C12H13BrO2 |
|---|---|
Poids moléculaire |
269.13 g/mol |
Nom IUPAC |
1-[4-bromo-3-(cyclopropylmethoxy)phenyl]ethanone |
InChI |
InChI=1S/C12H13BrO2/c1-8(14)10-4-5-11(13)12(6-10)15-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3 |
Clé InChI |
WTYILCKNDZBYLR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)Br)OCC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


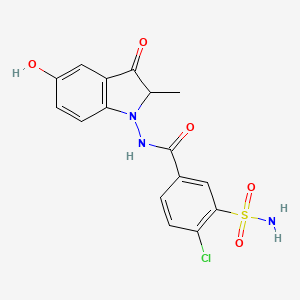
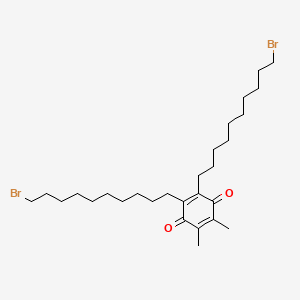
![5-Methyl-1-[(4-propan-2-ylphenyl)methyl]triazole-4-carboxylic acid](/img/structure/B15355257.png)
![tert-butyl N-[1-(2-fluoropyrimidin-5-yl)piperidin-4-yl]carbamate](/img/structure/B15355261.png)
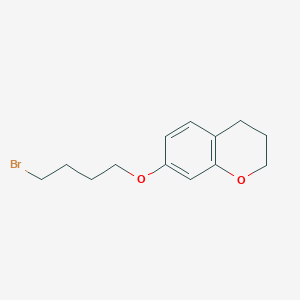
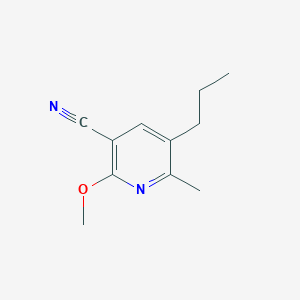

![Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B15355301.png)
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B15355307.png)
